molecular formula C8H11BrF2 B15302769 5-(Bromomethyl)-1,1-difluoro-5-methylspiro[2.3]hexane

5-(Bromomethyl)-1,1-difluoro-5-methylspiro[2.3]hexane

Cat. No.: B15302769
M. Wt: 225.07 g/mol
InChI Key: WRJQSHDFFPZULN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Bromomethyl)-1,1-difluoro-5-methylspiro[2.3]hexane: is a chemical compound with the molecular formula C7H9BrF2. It is a spiro compound, characterized by a unique bicyclic structure where two rings are connected through a single atom. This compound is notable for its bromomethyl and difluoro substituents, which impart distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Bromomethyl)-1,1-difluoro-5-methylspiro[2.3]hexane typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate cyclohexane derivatives.

    Fluorination: The difluoro groups are introduced using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or similar reagents.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring safety and cost-effectiveness in an industrial setting.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromomethyl group in 5-(Bromomethyl)-1,1-difluoro-5-methylspiro[2.3]hexane can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

    Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although specific conditions and reagents would depend on the desired transformation.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), and various amines.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products:

    Substitution Products: Depending on the nucleophile used, the major products can include alcohols, ethers, or amines.

    Oxidation Products: Oxidation can yield carboxylic acids or ketones.

    Reduction Products: Reduction typically results in the formation of alkanes or alcohols.

Scientific Research Applications

Chemistry:

    Building Block: 5-(Bromomethyl)-1,1-difluoro-5-methylspiro[2.3]hexane serves as a valuable building block in organic synthesis, enabling the construction of more complex molecules.

Biology and Medicine:

    Drug Development: The compound’s unique structure and reactivity make it a potential candidate for drug development, particularly in the design of new pharmaceuticals with specific biological activities.

Industry:

    Material Science: It can be used in the synthesis of novel materials with unique properties, such as polymers or advanced composites.

Mechanism of Action

The mechanism of action of 5-(Bromomethyl)-1,1-difluoro-5-methylspiro[2.3]hexane is largely dependent on its chemical reactivity. The bromomethyl group is highly reactive towards nucleophiles, facilitating various substitution reactions. The difluoro groups can influence the compound’s electronic properties, affecting its reactivity and interactions with other molecules. Specific molecular targets and pathways would depend on the context in which the compound is used, such as in biological systems or material applications.

Comparison with Similar Compounds

    5-(Bromomethyl)-1-fluorospiro[2.3]hexane: This compound is similar in structure but contains only one fluorine atom instead of two.

    Bicyclo[2.1.1]hexane Derivatives: These compounds share a similar bicyclic structure but differ in their substituents and overall reactivity.

Uniqueness: 5-(Bromomethyl)-1,1-difluoro-5-methylspiro[2.3]hexane is unique due to the presence of both bromomethyl and difluoro groups, which impart distinct chemical properties and reactivity. This makes it a versatile compound in various chemical transformations and applications.

Properties

Molecular Formula

C8H11BrF2

Molecular Weight

225.07 g/mol

IUPAC Name

5-(bromomethyl)-2,2-difluoro-5-methylspiro[2.3]hexane

InChI

InChI=1S/C8H11BrF2/c1-6(5-9)2-7(3-6)4-8(7,10)11/h2-5H2,1H3

InChI Key

WRJQSHDFFPZULN-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2(C1)CC2(F)F)CBr

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.